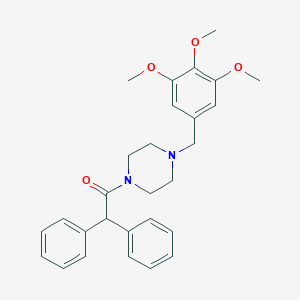
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as DPTP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. DPTP has shown promising results in various scientific research studies, which have highlighted its potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it has been suggested that 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine may act by modulating the activity of various neurotransmitters, including serotonin and dopamine. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and monoamine oxidase.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to exhibit analgesic effects by inhibiting the activity of cyclooxygenase-2. Additionally, 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to exhibit antidepressant effects by modulating the activity of various neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several advantages and limitations for lab experiments. One of the advantages of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the pharmacology of various diseases. However, one of the limitations of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research on 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One of the future directions is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of cancer. Another future direction is to study the potential of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of neurological disorders. Additionally, future research could focus on developing novel analogs of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of diphenylacetyl chloride with 3,4,5-trimethoxybenzylamine in the presence of piperazine. The reaction proceeds via an amide bond formation, resulting in the formation of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. The synthesis of 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. 1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
Produktname |
1-(Diphenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molekularformel |
C28H32N2O4 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
2,2-diphenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H32N2O4/c1-32-24-18-21(19-25(33-2)27(24)34-3)20-29-14-16-30(17-15-29)28(31)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,18-19,26H,14-17,20H2,1-3H3 |
InChI-Schlüssel |
NIZMUGQYLPIDLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)


![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)

![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)
